molecular formula C16H14ClFN2O3 B2915456 N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide CAS No. 1207032-62-9

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Cat. No.: B2915456
CAS No.: 1207032-62-9
M. Wt: 336.75
InChI Key: KNNDBZZDJKDUFK-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 2-chlorophenyl group at the N1 position and a 2-(4-fluorophenoxy)ethyl group at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors, antimicrobial agents, or flavoring compounds depending on their substituents .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNDBZZDJKDUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-fluorophenoxy)ethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at low to moderate levels to ensure the stability of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Substituent Analysis

The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with structurally related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Molecular Weight Primary Application Reference
Target Compound 2-Chlorophenyl 2-(4-Fluorophenoxy)ethyl Cl, F, ether ~362.8* Not specified (inferred: enzyme inhibition)
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl F, OCH3 Enzyme inhibition
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) 4-Chlorophenyl Isoindoline-1,3-dione Cl, cyclic imide Antimicrobial
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl OCH3, pyridine 385.4 Umami flavoring agent
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamantyl Benzyloxy Bulky aliphatic, benzyloxy Soluble epoxide hydrolase inhibitor

*Calculated based on molecular formula C₁₆H₁₃ClFN₂O₃.

Key Observations :

  • Ether vs. Pyridine: The 4-fluorophenoxyethyl group lacks the hydrogen-bonding capability of S336’s pyridyl group, which could reduce receptor binding in flavoring applications .
  • Comparison with Antimicrobial Oxalamides : Unlike GMC-3 (), the target compound lacks a cyclic imide, suggesting divergent mechanisms of action .

Key Insights :

  • The target compound’s synthesis may require optimized conditions to mitigate steric effects from the 2-chlorophenyl group, similar to challenges seen in .
  • S336’s industrial-scale synthesis highlights the importance of high purity for regulatory approval, a consideration if the target compound enters clinical trials .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic organic compound with potential applications in pharmaceuticals and materials science. Its structure features a chlorophenyl group and a fluorophenoxy group linked by an oxalamide backbone, which suggests diverse biological activities.

Chemical Structure and Properties

  • IUPAC Name : N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
  • Molecular Formula : C17H16ClFN2O3
  • CAS Number : 1207032-62-9

The compound's molecular structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

This compound interacts with specific molecular targets such as enzymes and receptors, potentially functioning as an inhibitor or activator. This interaction can lead to various biochemical pathways being influenced, including:

  • Signal Transduction : Modulating cellular responses to external signals.
  • Gene Expression Regulation : Affecting the transcription of genes involved in various biological processes.
  • Metabolic Processes : Influencing metabolic pathways crucial for cell survival and function.

Potential Therapeutic Applications

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Preliminary studies have shown its effectiveness in inhibiting certain enzymes associated with disease processes, making it a candidate for further investigation in drug development.

Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro tests demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)
    HeLa5.3
    MCF77.8
    HepG24.1
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including acid ceramidase, which is linked to cancer progression.
    • IC50 Values :
      • Acid Ceramidase: 11 nM
      • Alkaline Phosphatase: 340 nM

Case Studies

A notable study investigated the compound's effects on cancer cell proliferation. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability across multiple cancer types.

Synthetic Routes

The synthesis typically involves the reaction of 2-chlorobenzylamine with oxalyl chloride followed by reaction with 2-(4-fluorophenoxy)ethylamine under controlled conditions to ensure high yield and purity.

Common Reagents and Conditions

  • Reagents : Oxalyl chloride, dichloromethane, tetrahydrofuran
  • Conditions : Inert atmosphere (nitrogen or argon), low to moderate temperatures

Chemical Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : Producing carboxylic acids or ketones.
  • Reduction : Yielding amines or alcohols.
  • Substitution Reactions : Leading to halogenated derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, and how can reaction yields be improved?

  • Methodological Answer : A typical synthesis involves coupling substituted anilines with oxalyl chloride derivatives under controlled conditions. For example, a similar oxalamide compound was synthesized using 2-fluoro-6-methylaniline, oxalyl chloride, and a NaOH/THF-water mixture at 0°C, yielding 35.7% after purification . To improve yields, consider optimizing stoichiometry (e.g., 1:2 molar ratio of oxalyl chloride to amine), using phase-transfer catalysts (e.g., triethylamine), and controlling temperature during reagent addition. Post-reaction purification via acid-base washing and recrystallization is critical for purity.

Q. How can NMR spectroscopy confirm the structure of this oxalamide derivative?

  • Methodological Answer :

  • 1H NMR : Look for NH proton signals near δ 10.5 ppm (s, 2H) and aromatic protons in δ 7.1–7.3 ppm (split due to substituents). Substituent effects (e.g., 2-chlorophenyl) cause distinct splitting patterns .
  • 13C NMR : Carbonyl carbons (C=O) appear near δ 158–160 ppm, while aromatic carbons range from δ 113–137 ppm depending on substitution .
  • 19F NMR : Fluorine signals from the 4-fluorophenoxy group typically resonate near δ -120 ppm (split due to coupling with adjacent groups) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Stability studies suggest storing the compound in anhydrous conditions (e.g., desiccator) at 2–8°C to prevent hydrolysis of the oxalamide bond. Avoid prolonged exposure to light, as UV degradation is common in halogenated aromatics. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity or binding affinity?

  • Methodological Answer :

  • Chlorine vs. Fluorine Effects : The 2-chlorophenyl group enhances lipophilicity (logP), potentially improving membrane permeability, while the 4-fluorophenoxy group introduces steric and electronic effects that modulate receptor interactions. Compare analogs using computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
  • Structure-Activity Relationships (SAR) : Replace substituents systematically (e.g., methyl, methoxy) and assess changes in activity. For example, in related acetamides, intramolecular hydrogen bonding (C–H···O) stabilizes conformations critical for biological activity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16H12ClFN2O3) with <1 ppm error to rule out impurities .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., crystal packing via N–H···O bonds) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a reversed-phase column (C18) with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS detection in MRM mode enhances sensitivity for halogenated byproducts .
  • Fluorometric Assays : For fluorophenoxy-containing derivatives, excitation/emission at 280/320 nm can quantify degradation products .

Q. How should researchers design experiments to assess the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2) using first-order kinetics .
  • Metabolite Identification : Use high-resolution LC-QTOF to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites .

Experimental Design Challenges

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Activation of Carboxylic Acids : Use HATU or EDCI/HOBt to enhance coupling efficiency between the oxalamide intermediate and the phenoxyethylamine moiety.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinases) using GROMACS. Analyze hydrogen bonds and hydrophobic contacts.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

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